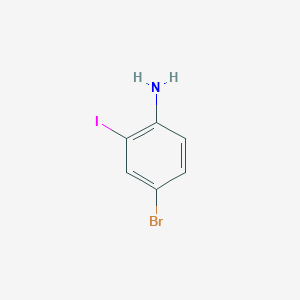
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as tyrosine kinase inhibitors, which have been shown to have a wide range of biological effects.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is complex and not fully understood. It is known to work by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, N-(1,3-benzodioxol-5-yl)-3-iodobenzamide can disrupt the growth and proliferation of cancer cells and other abnormal cells.
Effets Biochimiques Et Physiologiques
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and other abnormal cells, reduce inflammation, and promote wound healing. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in laboratory experiments is its ability to selectively inhibit the activity of tyrosine kinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. One area of interest is its potential use in the treatment of cancer and other diseases. Researchers are also interested in exploring the potential use of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, which may lead to the development of new drugs that target tyrosine kinases more effectively.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is a complex process that involves several steps. The first step is the preparation of 3-iodobenzamide, which is then reacted with 1,3-benzodioxole to produce N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. The process requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to inhibit the growth of certain types of bacteria. It has also been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Propriétés
Numéro CAS |
6183-79-5 |
|---|---|
Nom du produit |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
Formule moléculaire |
C14H10INO3 |
Poids moléculaire |
367.14 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
InChI |
InChI=1S/C14H10INO3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) |
Clé InChI |
LSCORVWVQJOTLM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)





![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)